molecular formula C8H6ClNO5 B1427113 2-Chloro-5-methoxy-4-nitrobenzoic acid CAS No. 101581-13-9

2-Chloro-5-methoxy-4-nitrobenzoic acid

Cat. No.: B1427113
CAS No.: 101581-13-9
M. Wt: 231.59 g/mol
InChI Key: OJMMHUJTCVSTMS-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-nitrobenzoic acid (CAS: 22098-20-0, MDL: MFCD01859896) is a substituted benzoic acid derivative featuring a chloro group at position 2, a methoxy group at position 5, and a nitro group at position 2. Its molecular formula is C₈H₆ClNO₅, with a molecular weight of 231.59 g/mol . This compound is likely utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, given the reactivity of its functional groups (e.g., nitro reduction, nucleophilic substitution at the chloro position) .

Properties

IUPAC Name

2-chloro-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMMHUJTCVSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-Chloro-5-methoxybenzoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-nitrobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium, sulfuric acid.

Major Products

    Reduction: 2-Chloro-5-methoxy-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2-Chloro-5-methoxy-4-nitrobenzoate.

Scientific Research Applications

Organic Synthesis

2-Chloro-5-methoxy-4-nitrobenzoic acid serves as an important intermediate in organic synthesis. It is utilized to produce various derivatives that have applications in medicinal chemistry and agrochemicals.

Synthesis of Pharmaceutical Compounds

The compound is often used in the synthesis of biologically active molecules. For instance, it can be transformed into various amides and esters that exhibit antimicrobial and anti-inflammatory properties. A notable example includes its use in synthesizing anti-cancer agents through coupling reactions with amines or alcohols.

Reactions and Derivatives

The compound can undergo several chemical transformations:

  • Esterification : Reacting with alcohols to form esters, which are useful in drug formulation.
  • Amidation : Coupling with amines to create amides, enhancing biological activity .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example, certain synthesized derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to existing antibiotics.

Anti-inflammatory Properties

Research indicates that some derivatives exhibit anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs. The mechanism often involves the inhibition of specific pathways related to inflammation .

Material Science

In material science, this compound is utilized in the development of polymers and coatings due to its ability to enhance material properties such as thermal stability and chemical resistance.

Polymerization

The compound can be incorporated into polymer backbones to create functionalized polymers that are useful in coatings and adhesives. Its incorporation improves the mechanical properties and thermal stability of the resulting materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Organic SynthesisIntermediate for drug synthesisProduction of bioactive compounds
PharmaceuticalsSynthesis of anti-cancer agentsEnhanced therapeutic efficacy
Biological ResearchAntimicrobial testingEfficacy against bacterial strains
Material SciencePolymer additivesImproved thermal stability
Anti-inflammatory DrugsDevelopment of new anti-inflammatory agentsPotential for reduced side effects

Case Study 1: Antimicrobial Derivative Development

A study conducted by researchers at a leading pharmaceutical institute demonstrated that a series of esters derived from this compound exhibited potent activity against Staphylococcus aureus. The study highlighted the structure-activity relationship, showing how modifications to the side chain influenced antimicrobial efficacy.

Case Study 2: Polymer Coatings

In a collaborative research project between academia and industry, this compound was used to synthesize a new class of polymer coatings that showed enhanced resistance to solvents and high temperatures. The resulting materials were applied in aerospace applications, demonstrating superior performance compared to traditional coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro and methoxy groups influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group allows for esterification and amide formation, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Nitro Group Position: The nitro group at position 4 in the target compound (vs.
  • Methoxy vs. Methyl : The methoxy group (electron-donating) at position 5 in the target compound may reduce electrophilicity compared to the methyl group in 2-chloro-4-methyl-5-nitrobenzoic acid, affecting reactivity in nucleophilic aromatic substitution .

Halogen Substitution

  • Chloro vs.

Functional Group Diversity

Thermal Stability

  • The higher melting point of 2-chloro-5-nitrobenzoic acid (215–217°C) compared to the target compound (data unavailable) suggests stronger intermolecular forces, possibly due to fewer steric hindrances from substituents .

Biological Activity

2-Chloro-5-methoxy-4-nitrobenzoic acid (C_10H_8ClNO_4) is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, including its degradation pathways, potential therapeutic applications, and associated case studies.

This compound is characterized by a nitro group and a methoxy group attached to a benzoic acid structure. Its molecular formula is C_10H_8ClNO_4, and it possesses a molecular weight of approximately 243.63 g/mol. The compound's structure allows for various interactions within biological systems, influencing its activity.

Microbial Degradation

Recent studies have highlighted the ability of certain bacteria to degrade this compound. For instance, research on Cupriavidus sp. strain CNP-8 indicates that this bacterium can utilize the compound as a sole source of carbon and nitrogen. The degradation process involves several steps:

  • Initial Reduction : The compound is reduced to form intermediates such as 2-chloro-5-hydroxylaminophenol.
  • Ring Cleavage : Enzymatic action leads to the cleavage of the aromatic ring, facilitating further breakdown into simpler compounds.
  • Final Metabolites : The degradation pathway ultimately produces tricarboxylic acid cycle intermediates, which are essential for microbial metabolism.

The degradation kinetics reveal that the strain can completely degrade 0.3 mM of the compound in approximately 36 hours, with maximum degradation rates observed at lower concentrations due to toxicity at higher levels .

Pharmacological Potential

The pharmacological implications of this compound have been explored in various studies:

  • Antiviral and Anticancer Activity : Similar compounds have shown promise as anti-viral and anti-cancer agents. For example, 2-chloro-4-nitrobenzoic acid has been investigated for its potential in treating immunodeficiency diseases due to its ability to inhibit viral replication .
  • Co-crystal Formation : Research has demonstrated the formation of co-crystals with nicotinamide, enhancing the thermal stability and potentially improving the bioavailability of the active pharmaceutical ingredients .

Case Study 1: Microbial Utilization

A study involving Acinetobacter sp. RKJ12 demonstrated that this strain could utilize this compound effectively as a carbon source. The metabolic pathway involved monooxygenase and dioxygenase activities leading to the formation of salicylic acid and catechol, which are further metabolized through the TCA cycle .

Case Study 2: Antiviral Applications

In another investigation, derivatives of nitrobenzoic acids were tested for their antiviral properties against various pathogens. The findings suggested that modifications in the nitro group significantly affected antiviral efficacy, positioning compounds like this compound as candidates for further development .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Microbial DegradationUtilized by Cupriavidus sp. strain CNP-8; complete degradation in 36 hours at low concentrations
Antiviral ActivityPotential applications in immunodeficiency treatments; inhibits viral replication
Co-crystal StabilityForms stable co-crystals with nicotinamide; enhances thermal stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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